molecular formula C10H10O4 B14127578 7,8-Dihydroxy-3-methylisochroman-4-one CAS No. 945619-75-0

7,8-Dihydroxy-3-methylisochroman-4-one

Cat. No.: B14127578
CAS No.: 945619-75-0
M. Wt: 194.18 g/mol
InChI Key: XMPDGGPOGJOFIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methylisochroman-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the isochroman-4-one core structure. The hydroxyl groups at positions 7 and 8 are introduced through selective hydroxylation reactions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-3-methylisochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-3-methylisochroman-4-one involves its interaction with molecular targets such as acetylcholinesterase. It acts as a dual-binding inhibitor, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function . Additionally, its antioxidant properties help in reducing oxidative stress, which is a contributing factor in neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydroxy-3-methylisochroman-4-one is unique due to its dual-binding inhibition mechanism on acetylcholinesterase and its potent antioxidant activity. This combination of properties makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Properties

CAS No.

945619-75-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7,8-dihydroxy-3-methyl-1H-isochromen-4-one

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3

InChI Key

XMPDGGPOGJOFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O

Origin of Product

United States

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